molecular formula C11H9Cl2NO B8415264 1-(3,4-Dichlorophenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

1-(3,4-Dichlorophenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

Cat. No. B8415264
M. Wt: 242.10 g/mol
InChI Key: HHEZOVHXLIOFBE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-hydroxymethyl-cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-hydroxymethyl-cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-hydroxymethyl-cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3,4-Dichlorophenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9Cl2NO/c12-9-2-1-7(3-10(9)13)11(6-14)4-8(11)5-15/h1-3,8,15H,4-5H2

InChI Key

HHEZOVHXLIOFBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C2=CC(=C(C=C2)Cl)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried, three-necked, 500 mL round-bottomed flask was added the compound 3,4-dichlorobenzonitrile and THF with stirring under argon. The solution was cooled to −25° C. in a dry ice/MeCN bath and charged with 5.3 g of sodium amide. The resulting yellow suspension became orange upon stirring and was warmed to ambient temperature over 2 hours. The brown mixture was cooled to −25° C. and epichlorohydrin was added drop-wise over 10 minutes followed by a second equivalent of sodium amide in one portion. The golden brown mixture was stirred at −25° C. and warmed to 15° C. over 8 h. The dark red-colored mixture was poured (with stirring) into 500 mL of saturated ammonium chloride. The organic phase was separated and dried over magnesium sulfate for 12 h. The mixture was filtered and concentrated under reduced pressure and dried to afford 31 g of red oil. Half of the material was loaded onto a silica gel (250 g) column and eluted first with hexane. Later the polarity was increased to 10% EtOAc in hexanes and finally to 20% EtOAc in hexanes. Tubes containing the product were combined and concentrated, and dried under a high vacuum to give the product as a mixture of diastereomers. Yield: 6.8 g (42%); LCMS: (+) ESI: m/z=242 [M]+; 1H NMR (300 MHz, CDCl3, peaks corresponding to syn isomer listed) δ 7.43 (m, 2H, ArH), 7.7.14 (m, 1H, ArH), 4.09 (dd, 1H, CHOH, J=12 Hz and 4.8 Hz), 3.74 (dd, 1H, CHOH, J=12 Hz and 8.4 Hz), 2.73 (bs, 1H, OH), 1.91 (m, 1H, ArCCH2CH), 1.62 (m, 2H, ArCCH2CH).
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